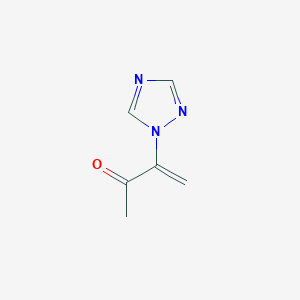
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is a derivative of butenone, which is a highly reactive molecule that can participate in various chemical reactions. The addition of 1H-1,2,4-triazol-1-yl group to butenone has resulted in the formation of a new compound that exhibits unique properties and characteristics.
作用機序
The mechanism of action of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- is not fully understood, but studies have suggested that it may act by inhibiting key enzymes and proteins involved in various cellular processes. This inhibition can lead to the disruption of vital cellular functions, ultimately resulting in cell death.
生化学的および生理学的効果
Studies have shown that 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- can have significant biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- in lab experiments is its potent biological activity, which can lead to significant results. However, its high reactivity and potential toxicity can also pose a challenge, requiring careful handling and storage. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are several potential future directions for the study of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-. One of the most promising is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other fields, such as materials science and agriculture. Finally, the development of new synthesis methods and modifications to existing methods could lead to the production of more potent and effective derivatives of this compound.
合成法
The synthesis of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- can be achieved through various methods, including the reaction of butenone with 1H-1,2,4-triazole in the presence of a suitable catalyst. This reaction results in the formation of a yellow-colored solid that can be purified through recrystallization. Other methods of synthesis include the use of alternative catalysts and solvents, as well as modifications to the reaction conditions.
科学的研究の応用
The unique properties of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- have led to its application in various scientific research fields. One of the most significant applications is in the field of pharmaceuticals, where this compound has been shown to exhibit potent antimicrobial and antifungal activities. It has also been found to have potential anticancer properties, making it a promising candidate for the development of new cancer therapies.
特性
CAS番号 |
104940-87-6 |
|---|---|
製品名 |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- |
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC名 |
3-(1,2,4-triazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3 |
InChIキー |
JCNKYWSKIBJYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1C=NC=N1 |
正規SMILES |
CC(=O)C(=C)N1C=NC=N1 |
その他のCAS番号 |
104940-87-6 |
同義語 |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



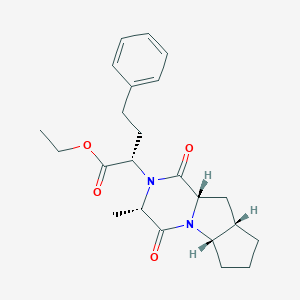
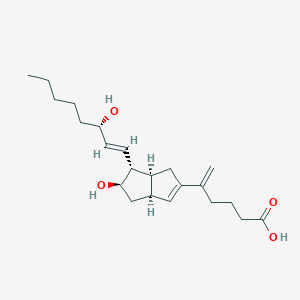
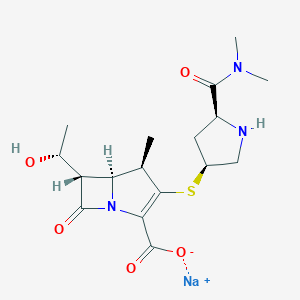
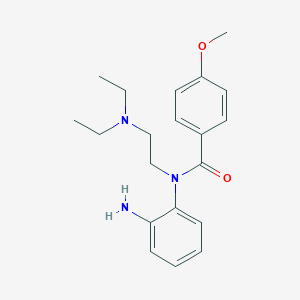
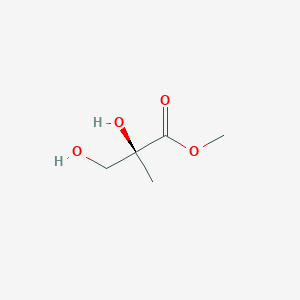
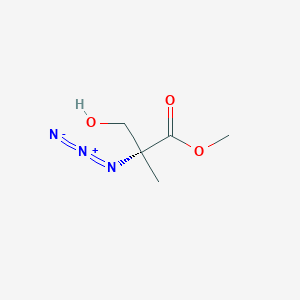
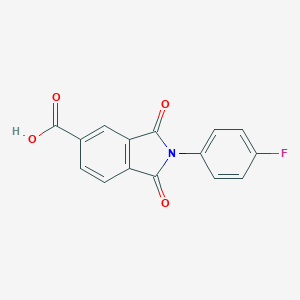
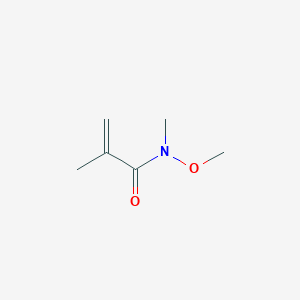
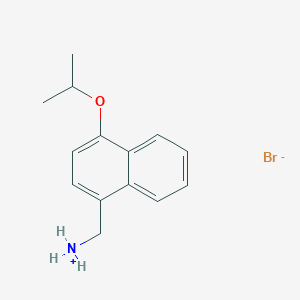
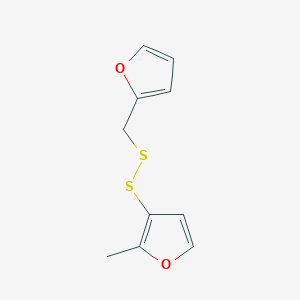
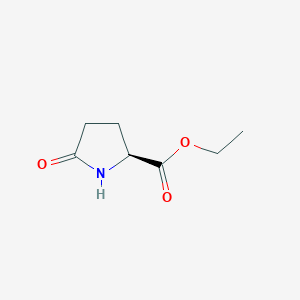
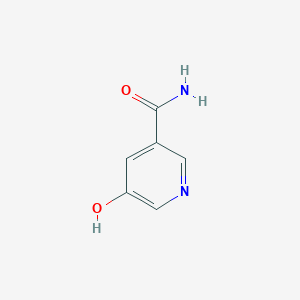
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)